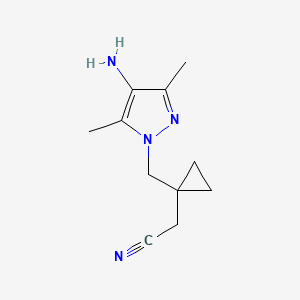
2-(1-((4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)methyl)cyclopropyl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-((4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)methyl)cyclopropyl)acetonitrile is a complex organic compound featuring a pyrazole ring substituted with amino and methyl groups, a cyclopropyl group, and an acetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)methyl)cyclopropyl)acetonitrile typically involves multi-step organic reactions One common method starts with the preparation of 3,5-dimethyl-1H-pyrazole, which is then functionalized with an amino groupFinally, the acetonitrile group is added via a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-(1-((4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)methyl)cyclopropyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or sulfonyl chlorides.
Major Products Formed
Oxidation: Nitro derivatives of the pyrazole ring.
Reduction: Primary amines from the nitrile group.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
2-(1-((4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)methyl)cyclopropyl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or antiviral agent.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(1-((4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)methyl)cyclopropyl)acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative without the cyclopropyl and acetonitrile groups.
4-Amino-3,5-dimethyl-1H-pyrazole: Similar structure but lacks the cyclopropyl and acetonitrile groups.
Cyclopropylacetonitrile: Contains the cyclopropyl and acetonitrile groups but lacks the pyrazole ring.
Uniqueness
2-(1-((4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)methyl)cyclopropyl)acetonitrile is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H16N4 |
|---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
2-[1-[(4-amino-3,5-dimethylpyrazol-1-yl)methyl]cyclopropyl]acetonitrile |
InChI |
InChI=1S/C11H16N4/c1-8-10(13)9(2)15(14-8)7-11(3-4-11)5-6-12/h3-5,7,13H2,1-2H3 |
InChI Key |
YHFZVUMJTLRANI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2(CC2)CC#N)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-2-(5-methoxy-1h-benzo[d]imidazol-2-yl)ethan-1-ol](/img/structure/B15326674.png)
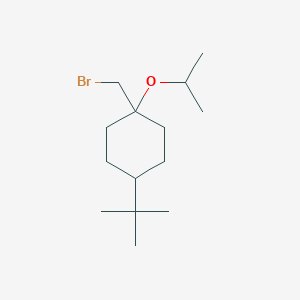
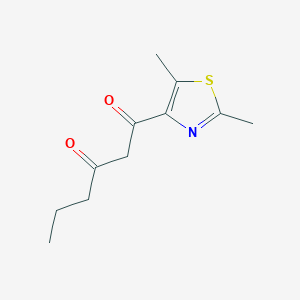

![2-Oxabicyclo[2.2.1]heptan-4-ylmethanamine](/img/structure/B15326697.png)
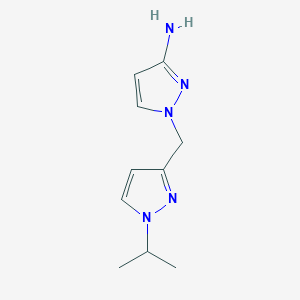
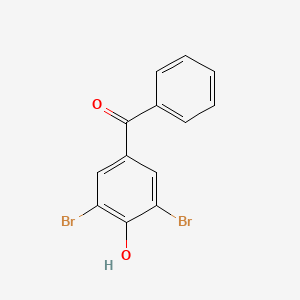
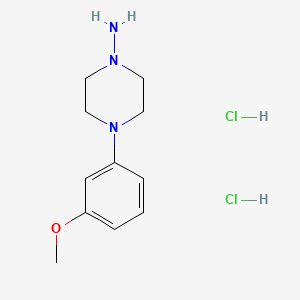
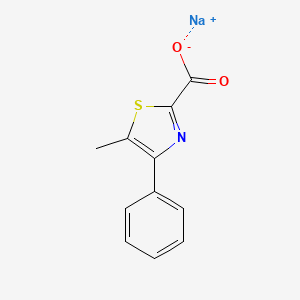
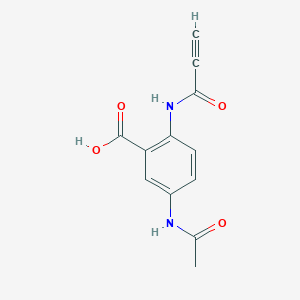

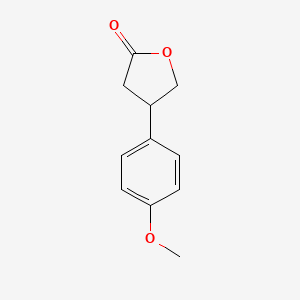
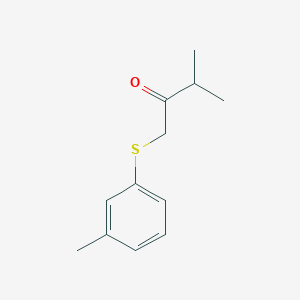
![4-Chloro-5,6-dimethyl-2-neopentylthieno[2,3-d]pyrimidine](/img/structure/B15326766.png)
